(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile (2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 137378-90-6
VCID: VC21222929
InChI: InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10+/m1/s1
SMILES: CCOC1C(C2(O1)C=CC(=O)C=C2)C#N
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile

CAS No.: 137378-90-6

Cat. No.: VC21222929

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile - 137378-90-6

Specification

CAS No. 137378-90-6
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile
Standard InChI InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10+/m1/s1
Standard InChI Key RYOSBOCZVZQZJY-ZJUUUORDSA-N
Isomeric SMILES CCO[C@@H]1[C@H](C2(O1)C=CC(=O)C=C2)C#N
SMILES CCOC1C(C2(O1)C=CC(=O)C=C2)C#N
Canonical SMILES CCOC1C(C2(O1)C=CC(=O)C=C2)C#N

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is a precisely defined chemical entity that has been assigned the CAS registry number 137378-90-6, which uniquely identifies it in chemical databases and literature. The compound is also known by the systematic name 1-Oxaspiro[3.5]nona-5,8-diene-3-carbonitrile,2-ethoxy-7-oxo-,trans-(9CI), which highlights its trans stereochemistry in the 9th Collective Index period nomenclature system. This nomenclature emphasizes the presence of a trans arrangement of substituents, distinguishing it from its cis isomer which bears a different CAS number (137378-91-7) .

Structural Features and Molecular Composition

The molecular formula of (2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile is C11H11NO3, indicating a total of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. This composition yields a precise molecular weight of 205.21 g/mol, a property important for analytical identification and purification procedures. The structure contains several key functional groups that define its reactivity profile: a nitrile group (C≡N), an ethoxy substituent (CH3CH2O-), a carbonyl group (C=O), and a distinctive 1-oxaspiro[3.5]nonane core structure with two double bonds in the cyclohexadienone ring.

Structural Representation Methods

The compound can be represented using several chemical notation systems that precisely define its structure, including:

  • Standard InChI: InChI=1S/C11H11NO3/c1-2-14-10-9(7-12)11(15-10)5-3-8(13)4-6-11/h3-6,9-10H,2H2,1H3/t9-,10+/m1/s1

  • Standard InChIKey: RYOSBOCZVZQZJY-ZJUUUORDSA-N

  • Isomeric SMILES: CCO[C@@H]1C@HC#N

  • Canonical SMILES: CCOC1C(C2(O1)C=CC(=O)C=C2)C#N

These representations allow for unambiguous identification of the compound in chemical databases and enable computational analysis of its properties and potential reactivity patterns.

Physical and Chemical Properties

Thermodynamic Properties

The compound's isomer, (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile, has a reported boiling point of approximately 408.1±45.0 °C at 760 mmHg, suggesting that our target compound likely has a similar high boiling point characteristic of compounds with this molecular weight and functional group arrangement . The high boiling point indicates strong intermolecular forces, likely including hydrogen bonding and dipole-dipole interactions due to the presence of oxygen and nitrogen atoms in the structure.

Physical Property Table

PropertyValueNotes
Molecular FormulaC11H11NO3Contains 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms
Molecular Weight205.21 g/molPrecise value important for analytical work
CAS Registry Number137378-90-6Unique identifier for the trans stereoisomer
LogP (estimated)~0.16Based on similar compound data; indicates moderate lipophilicity
Boiling Point (estimated)~408°C at 760 mmHgEstimated from isomer data
Density (estimated)~1.2 g/cm³Based on similar oxaspiro compounds
Flash Point (estimated)~178°CBased on similar compound data

These physical properties highlight the compound's thermal stability and suggest suitable conditions for handling and potential application in various chemical processes.

Stereochemistry and Isomerism

Stereogenic Centers and Configuration

(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile contains two stereogenic centers at positions 2 and 3 of the oxetane ring, both with S configuration as indicated in the compound name. This specific stereochemical arrangement contributes significantly to the compound's three-dimensional structure and potential biological activity. The trans relationship between the ethoxy group at position 2 and the nitrile group at position 3 is a defining feature that distinguishes this isomer from its cis counterpart.

Stereoisomers and Related Compounds

The closely related isomer (2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile (CAS: 137378-91-7) features the same molecular skeleton but with different stereochemistry at position 3 (R instead of S) . This change in stereochemistry results in a cis arrangement of the ethoxy and nitrile groups, creating distinct conformational properties. The existence of these defined stereoisomers indicates careful stereoselective synthesis methods were likely employed in their preparation.

Comparison of Stereoisomer Properties

Property(2S,3S) isomer (trans)(2S,3R) isomer (cis)
CAS Number137378-90-6137378-91-7
Systematic Name1-Oxaspiro[3.5]nona-5,8-diene-3-carbonitrile,2-ethoxy-7-oxo-,trans-(9CI)1-Oxaspiro[3.5]nona-5,8-diene-3-carbonitrile,2-ethoxy-7-oxo-,cis-(9CI)
StereochemistryS at position 2, S at position 3S at position 2, R at position 3
Relative ConfigurationTrans relationship between ethoxy and nitrile groupsCis relationship between ethoxy and nitrile groups

The distinct stereochemical configurations of these isomers likely result in different reactivity profiles and potential biological activities, making them important subjects for comparative studies in organic chemistry research.

Synthetic Routes and Preparation

Stereoselective Synthesis Considerations

The defined stereochemistry at positions 2 and 3 (both S configuration) indicates the need for stereocontrolled synthetic methods. Asymmetric synthesis techniques would be essential to achieve the specific trans arrangement of the ethoxy and nitrile substituents . Potential approaches might include chiral auxiliary-mediated reactions, enantioselective catalysis, or resolution of racemic mixtures to isolate the desired stereoisomer.

Related Synthetic Precedents

Synthetic methodologies for similar structural motifs can be found in the literature. For instance, the Journal of Organic Chemistry reports synthesis of 3,3-Dimethyl-l-oxaspiro[3.5]nona-5,8-diene-2,7-dione by Robert D. Burpitt and colleagues, which shares the oxaspiro[3.5]nonane core structure with our target compound . While the substitution pattern differs, the foundational synthetic strategies for constructing the spirocyclic framework likely provide valuable insights for preparing (2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator